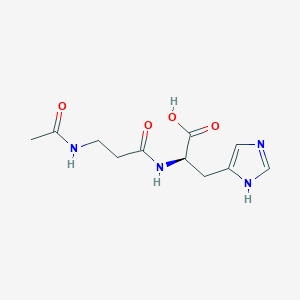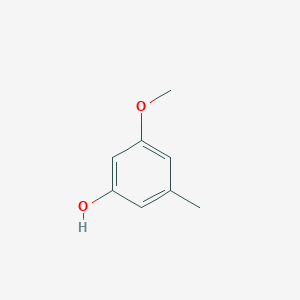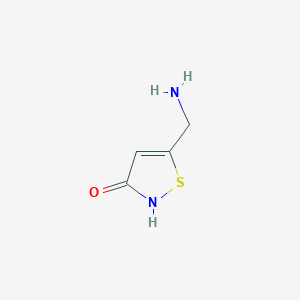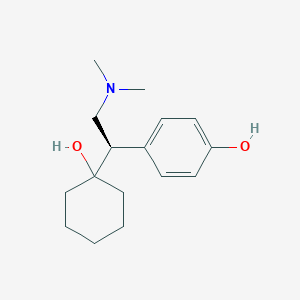
(-)-O-Desmethylvenlafaxine
概述
描述
Synthesis Analysis
(-)-O-Desmethylvenlafaxine, the active metabolite of venlafaxine, has been synthesized through various methods. A notable approach involves starting with 2-(4-hydroxyphenyl) acetic acid, which is etherified and then subjected to a series of reactions including amidation, condensation, reduction, hydrolysis, and salt formation, leading to O-desmethylvenlafaxine succinate. This method avoids using certain reagents like dimethylamine, offering a simpler and more economical route suitable for industrial production (Li, 2012). Another study discusses various synthesis methods for O-desmethylvenlafaxine, emphasizing their advantages and disadvantages based on different starting materials (Yang Yong-zhong, 2010).
Molecular Structure Analysis
The molecular structure of O-desmethylvenlafaxine has been studied extensively. For example, a study on desvenlafaxine succinate, a salt of O-desmethylvenlafaxine, reveals the molecular structure through X-ray diffraction, showing distinct hydrogen-bonded networks. This structure helps in understanding the compound's thermal stability and solubility at a molecular level (Venu et al., 2008).
Chemical Reactions and Properties
O-Desmethylvenlafaxine's chemical reactions and properties are key to its function and application. One study explores the creation of phenolic esters of O-Desmethylvenlafaxine, aimed at improving its oral bioavailability and brain uptake, highlighting the compound's reactivity and potential for modification (Zhang et al., 2013).
Physical Properties Analysis
The physical properties of O-desmethylvenlafaxine, such as solubility and dissolution rates, play a crucial role in its pharmacokinetics and bioavailability. Studies have examined these properties in different formulations, providing insights into how the compound behaves in biological systems (Franek et al., 2015).
Chemical Properties Analysis
The chemical properties of O-desmethylvenlafaxine are significant for its pharmacological activity. Its role as a serotonin and norepinephrine reuptake inhibitor, for instance, is tied to its chemical structure and binding affinities. Studies detailing these properties provide a comprehensive understanding of the compound's mechanism of action in treating conditions like depression (Deecher et al., 2006).
科学研究应用
Antidepressant Properties : (-)-O-Desmethylvenlafaxine is known for its role in inhibiting the uptake of serotonin and norepinephrine, functioning as a new class of antidepressants (Yang, 2010).
Molecular Structure Studies : The crystal structure of (-)-O-Desmethylvenlafaxine has been analyzed to understand its thermal stability and solubility at a molecular level (Venu et al., 2008).
Therapeutic Drug Monitoring : A method for quantifying venlafaxine and (-)-O-Desmethylvenlafaxine in human saliva was developed, aiding in therapeutic drug monitoring for patients undergoing treatment (Dziurkowska & Wesołowski, 2013).
Prodrug Development : Phenolic esters of (-)-O-Desmethylvenlafaxine have been proposed as potential prodrugs to improve brain uptake, with certain candidates showing promise for further development (Zhang et al., 2013).
Pharmacological Applications : Studies have explored its efficacy in treating various disorders, including major depressive disorder, vasomotor symptoms associated with menopause, fibromyalgia, and diabetic neuropathy (Sproule et al., 2008).
Enzymatic Activity Studies : The effect of (-)-O-Desmethylvenlafaxine on cytochrome P450 content and CYP3A4 activity in rat liver has been investigated, showing that it can inhibit CYP2D6 activity (Ming, 2007).
Environmental Impact Studies : The enantiospecific toxicity of venlafaxine and its metabolite (-)-O-Desmethylvenlafaxine on aquatic life, particularly in the context of co-exposure with microplastics, has been examined (Qu et al., 2019).
属性
IUPAC Name |
4-[(1R)-2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYIDSXMWOZKMP-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H](C1=CC=C(C=C1)O)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162168 | |
| Record name | O-Desmethylvenlafaxine, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-O-Desmethylvenlafaxine | |
CAS RN |
142761-11-3 | |
| Record name | O-Desmethylvenlafaxine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142761113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Desmethylvenlafaxine, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-DESMETHYLVENLAFAXINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY5T9WKI4O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

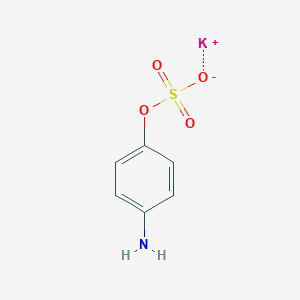
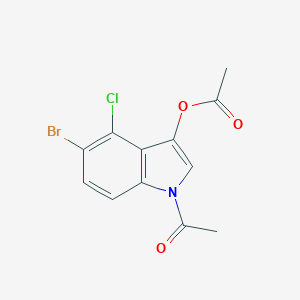
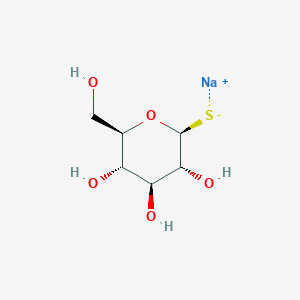
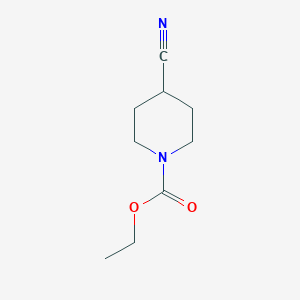
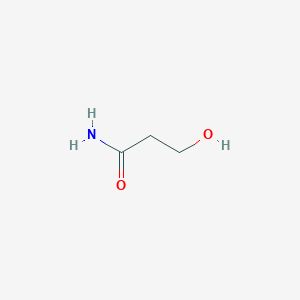
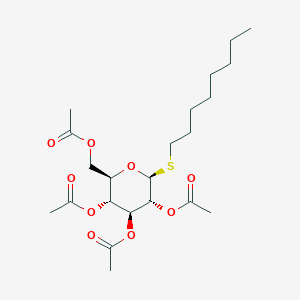
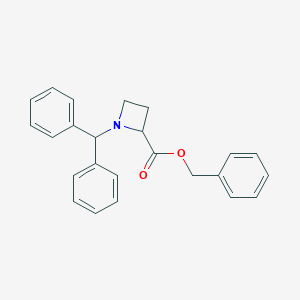
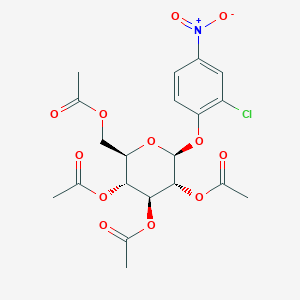
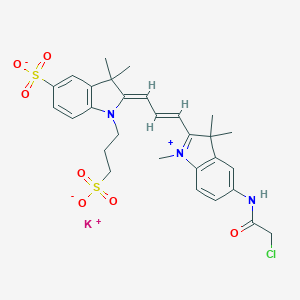
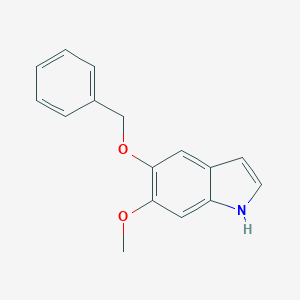
![4-[methyl-[(E)-prop-1-enyl]amino]-1-pyridin-3-ylbutan-1-ol](/img/structure/B15844.png)
